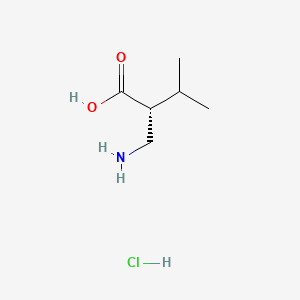

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSGJSAOJMRTGB-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719291 | |

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276055-45-8 | |

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of (R)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride

Introduction

This compound is a chiral amino acid derivative that serves as a critical building block in pharmaceutical research and development.[1] Its structural significance lies in its utility as a key intermediate for the synthesis of various bioactive molecules and peptide-based therapeutics.[1] The precise stereochemistry of the molecule is paramount, as biological activity is often enantiomer-specific. This guide provides a comprehensive overview of the primary synthetic pathways to obtain the (R)-enantiomer, designed for researchers, chemists, and drug development professionals. We will explore the strategic considerations, mechanistic underpinnings, and detailed protocols for the most prevalent and effective synthetic approaches, including classical chiral resolution and modern asymmetric synthesis.

Core Synthetic Strategies: A Comparative Overview

The principal challenge in synthesizing (R)-2-(Aminomethyl)-3-methylbutanoic acid lies in controlling the stereochemistry at the C2 position. The main industrial and laboratory approaches can be broadly categorized into two strategies: the separation of a racemic mixture (chiral resolution) and the direct, stereoselective construction of the desired enantiomer (asymmetric synthesis).

| Strategy | Core Principle | Key Advantages | Key Challenges | Typical Reagents |

| Chiral Resolution | Separation of a racemic precursor via diastereomeric salt formation.[2] | Well-established, reliable, and often scalable. | Theoretical maximum yield of 50% for the desired enantiomer without a racemization step for the unwanted enantiomer. Requires screening of resolving agents. | Chiral resolving agents (e.g., (S)-(+)-mandelic acid, chiral amines).[3] |

| Asymmetric Synthesis | A chiral reagent or catalyst directs the formation of the desired stereoisomer. | High theoretical yield (approaching 100%), excellent enantioselectivity, atom-economic. | May require more complex starting materials, expensive chiral auxiliaries or catalysts, and more rigorous reaction optimization.[4] | Chiral auxiliaries (e.g., Evans oxazolidinones), asymmetric catalysts. |

| Chemoenzymatic Synthesis | Enzymes are used to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild ("green") reaction conditions. | Enzyme cost and stability, substrate specificity, and sometimes lower volumetric productivity. | Lipases, ene-reductases.[5][6] |

Pathway 1: Chiral Resolution via Diastereomeric Salt Crystallization

This classical method remains one of the most robust and widely practiced techniques for obtaining enantiomerically pure compounds on a large scale. The strategy hinges on reacting a racemic mixture of a carboxylic acid intermediate with a single enantiomer of a chiral base (or vice versa) to form a pair of diastereomeric salts. These salts possess different physical properties, most critically, different solubilities, which allows for their separation by fractional crystallization.[2]

The synthesis of the racemic precursor, 2-(cyanomethyl)-3-methylbutanoic acid, is a common starting point. A cost-effective route involves the condensation of diethyl malonate with isobutyraldehyde, followed by reaction with potassium cyanide and subsequent hydrolysis/decarboxylation.[3]

Protocol: Resolution of Racemic 3-Cyano-5-methylhexanoic Acid

This protocol is adapted from established industrial processes for the synthesis of related compounds.[3]

Step 1: Diastereomeric Salt Formation

-

In a suitable reactor, dissolve racemic 3-cyano-5-methylhexanoic acid (1.0 eq) in a solvent such as ethanol or a mixture of THF and water at an elevated temperature (e.g., 50-60 °C).

-

Add a solution of the chiral resolving agent, such as (S)-(+)-mandelic acid (0.5-1.0 eq), to the mixture. The choice of stoichiometry is critical and often requires optimization.

-

Slowly cool the solution to allow for the selective crystallization of one diastereomer. The cooling rate can significantly impact the purity of the crystals. For instance, cool to room temperature over 4-6 hours, followed by a hold at 0-5 °C for 2 hours.

-

Isolate the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt of the desired (R)-acid.

Step 2: Liberation of the Chiral Acid

-

Suspend the isolated diastereomeric salt in a biphasic system, such as water and an organic solvent like methyl tert-butyl ether (MTBE).

-

Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2. This protonates the carboxylate and breaks the salt.

-

Separate the organic layer, which now contains the free (R)-3-cyano-5-methylhexanoic acid. The aqueous layer contains the hydrochloride salt of the resolving agent, which can potentially be recovered.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched cyano-acid.

-

Enantiomeric excess (e.e.) should be determined at this stage using chiral HPLC. Recrystallization may be necessary to achieve >99% e.e.

Step 3: Reduction to the Final Product

-

Dissolve the (R)-3-cyano-5-methylhexanoic acid in a suitable solvent, such as methanol.

-

Add a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate. The resulting product is (R)-3-(aminomethyl)-5-methylhexanoic acid. To obtain the hydrochloride salt, dissolve the free amino acid in a solvent like isopropanol and carefully add a solution of HCl in isopropanol until precipitation is complete.

-

Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the final product.[3]

Pathway 2: Asymmetric Synthesis via Chiral Auxiliary

Asymmetric synthesis offers a more elegant and often more efficient route by avoiding the loss of 50% of the material inherent in resolution. The Evans asymmetric alkylation is a benchmark method that utilizes a temporary chiral auxiliary to direct the stereochemical outcome of a C-C bond formation.

In this approach, a chiral oxazolidinone is first acylated with an appropriate acid chloride. The resulting imide is then deprotonated to form a chiral enolate, which is sterically hindered on one face by a substituent on the auxiliary. Subsequent alkylation occurs from the less hindered face, leading to a product with high diastereoselectivity. Finally, the auxiliary is cleaved and can be recovered for reuse.

Protocol: Evans Auxiliary-Based Synthesis

This protocol is a conceptualized sequence based on the principles described by Evans and others.

Step 1: Preparation of the N-Acyl Oxazolidinone

-

To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

-

After stirring for 15 minutes, add 3-methylbutanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield the N-acyl oxazolidinone.

Step 2: Asymmetric Alkylation

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), to form the corresponding Z-enolate.

-

After 30 minutes, add a suitable electrophile for the aminomethyl group, such as a protected azidomethyl or phthalimidomethyl reagent (e.g., N-(bromomethyl)phthalimide) (1.2 eq).

-

Stir the reaction at -78 °C for several hours, then allow it to slowly warm to 0 °C.

-

Quench the reaction and purify the diastereomerically enriched product by chromatography.

Step 3: Auxiliary Cleavage and Deprotection

-

Dissolve the alkylated product in a THF/water mixture.

-

Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C. This cleaves the auxiliary without epimerizing the newly formed stereocenter.

-

After the reaction is complete, the chiral auxiliary can be recovered from the reaction mixture by extraction.

-

The aqueous layer contains the lithium salt of the N-protected amino acid. Acidify and extract to isolate the acid.

-

If a protecting group like phthalimide was used, it can be removed using hydrazine. If an azide was used, it can be reduced to the amine via hydrogenation (e.g., H₂/Pd/C).

-

Finally, formation of the hydrochloride salt is performed as described in the resolution pathway.

Characterization and Quality Control

Regardless of the synthetic pathway, rigorous characterization of the final product is essential.

-

Identity and Structure: Confirmed using ¹H NMR and ¹³C NMR spectroscopy, and Mass Spectrometry (MS). The spectral data should be unambiguous and match reference standards.[3]

-

Purity: Assessed by High-Performance Liquid Chromatography (HPLC), which should indicate a purity of >99%.

-

Stereochemical Purity: The enantiomeric excess (e.e.%) is the most critical parameter. It is determined using chiral HPLC or by measuring the specific optical rotation of the compound and comparing it to the literature value for the pure enantiomer.[3]

-

Physical Properties: Melting point and appearance should be recorded and compared to reference data.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct strategies. The choice of pathway is often a balance between economic and practical considerations.

-

Chiral resolution is a time-tested and scalable method, but it is inherently limited by a 50% theoretical yield unless an efficient racemization loop for the unwanted enantiomer is developed.

-

Asymmetric synthesis using chiral auxiliaries provides a more atom-economic and elegant solution, capable of delivering high enantiomeric purity and overall yield. However, the cost and recovery of the chiral auxiliary are important factors for industrial-scale production.[4]

-

Chemoenzymatic methods represent a modern, green alternative, offering exceptional selectivity under mild conditions, and are becoming increasingly viable for industrial applications.[5][7]

For drug development professionals, understanding the nuances of each pathway—from the cost of raw materials and reagents to the complexity of the operations and the final purity achievable—is crucial for making informed decisions in the journey from laboratory-scale synthesis to commercial manufacturing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 4. Process For The Preparation Of Pregabalin [quickcompany.in]

- 5. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride: A Chiral Building Block for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral β-amino acid derivative, has emerged as a pivotal building block in the landscape of modern pharmaceutical research and development. Its unique structural attributes, particularly the stereochemistry at the β-carbon and the presence of a valine-like side chain, offer medicinal chemists a versatile tool for the synthesis of novel peptidomimetics and small molecule therapeutics. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery, with a particular focus on neurodegenerative diseases and peptide-based therapies.

Core Properties and Identification

A clear and unambiguous identification of chemical compounds is paramount in scientific research. This compound is distinguished by the following identifiers:

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonym | (R)-β²-Homovaline hydrochloride | [1] |

| CAS Number | 1276055-45-8 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| Form | Solid | [1] |

| Optical Activity | [α]/D +12.0±1.0°, c = 1 in DMF | [1] |

| Storage Temperature | 2 - 8 °C | [3] |

It is critical to differentiate the hydrochloride salt (CAS: 1276055-45-8) from its free base, (R)-2-(Aminomethyl)-3-methylbutanoic acid (CAS: 210345-86-1), to ensure the correct starting material for chemical transformations.[3][4]

Synthesis and Chiral Control

The enantioselective synthesis of β-amino acids is a cornerstone of modern organic chemistry.[5] The synthesis of this compound can be strategically approached through chiral pool synthesis, leveraging the readily available and enantiopure starting material, L-valine. This methodology offers an efficient route to the target molecule while maintaining strict stereochemical control.

Proposed Synthetic Pathway: Chiral Pool Synthesis from L-Valine

Caption: Proposed synthetic workflow for this compound from L-valine.

Experimental Protocol: A Representative Chiral Pool Synthesis

Step 1: Protection of the Amine Group of L-Valine.

-

L-Valine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water).

-

A base, such as sodium hydroxide, is added to deprotonate the carboxylic acid.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise at a controlled temperature (e.g., 0 °C) to install the Boc protecting group on the amine.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The product, N-Boc-L-valine, is isolated through standard aqueous workup and extraction.

Step 2: Reduction of the Carboxylic Acid.

-

N-Boc-L-valine is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

A reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex, is added cautiously at a low temperature (e.g., 0 °C).

-

The reaction is stirred until the starting material is consumed, as indicated by TLC.

-

The reaction is carefully quenched, and the product, N-Boc-L-valinol, is isolated.

Step 3: Activation of the Hydroxyl Group.

-

N-Boc-L-valinol is dissolved in an anhydrous chlorinated solvent, such as dichloromethane (DCM), with a tertiary amine base (e.g., triethylamine).

-

Methanesulfonyl chloride (MsCl) is added dropwise at 0 °C.

-

The reaction progress is monitored, and upon completion, the product, N-Boc-(R)-1-amino-2-methylpropyl methanesulfonate, is obtained after workup.

Step 4: Nucleophilic Substitution with Cyanide.

-

The mesylate from the previous step is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Sodium cyanide (NaCN) is added, and the reaction mixture is heated to facilitate the Sₙ2 reaction.

-

The product, N-Boc-(R)-2-(aminomethyl)-3-methylbutanenitrile, is isolated by extraction.

Step 5: Hydrolysis of the Nitrile and Deprotection.

-

The nitrile is subjected to acidic hydrolysis using a strong acid, such as concentrated hydrochloric acid, with heating. This step concurrently hydrolyzes the nitrile to a carboxylic acid and removes the Boc protecting group.

-

The reaction mixture is then concentrated to yield the crude this compound.

Step 6: Purification.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the final product with high purity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (two doublets for the diastereotopic methyl groups and a multiplet for the methine proton), the protons on the chiral backbone, and the aminomethyl group. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the chiral carbons of the backbone, the aminomethyl carbon, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium group.

-

A strong absorption around 1700-1725 cm⁻¹ due to the C=O stretch of the carboxylic acid.

-

N-H bending vibrations in the range of 1500-1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 132.11, representing the free amine.

Applications in Drug Development

The incorporation of β-amino acids, such as (R)-2-(aminomethyl)-3-methylbutanoic acid, into peptides and small molecules can confer several advantageous properties, including increased proteolytic stability, enhanced biological activity, and the ability to induce specific secondary structures.[8][9]

Peptidomimetics and Conformational Control

Caption: The impact of incorporating (R)-2-(aminomethyl)-3-methylbutanoic acid into peptide chains.

The introduction of this β-amino acid into a peptide backbone disrupts the typical α-amino acid sequence, leading to altered conformational preferences. This can be exploited to design peptides with specific folds, such as β-turns, which are crucial for molecular recognition and biological activity.[9] The increased steric hindrance around the peptide bond also renders the modified peptide less susceptible to enzymatic degradation, thereby prolonging its in vivo half-life.[8]

Neuroscience and Neurodegenerative Disorders

There is a growing interest in the application of β-amino acids in the development of therapeutics for neurological disorders.[3] For instance, β-amyloid peptides are central to the pathology of Alzheimer's disease.[10] The design of peptidomimetics that can modulate the aggregation of β-amyloid or interfere with its neurotoxic effects is a promising therapeutic strategy.[11] The unique conformational properties imparted by β-amino acids make them valuable components in the design of such inhibitors.[10]

Safety and Handling

A comprehensive Safety Data Sheet (SDS) is available from suppliers such as Key Organics.[2] The following is a summary of key safety considerations:

-

Hazard Identification: May cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][12]

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid breathing dust.[12]

-

Storage: Keep in a dry, cool, and well-ventilated place with the container tightly closed.[12]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical compounds. Its well-defined stereochemistry and the ability to impart favorable properties to peptides and small molecules make it a significant tool in the arsenal of medicinal chemists. As the demand for more stable and potent therapeutics for challenging diseases, including neurological disorders, continues to grow, the strategic application of this and other β-amino acids is poised to play an increasingly important role in the future of drug discovery.

References

- 1. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 [chemicalbook.com]

- 2. keyorganics.net [keyorganics.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(aminomethyl)-3-methylbutanoic acid | CAS#:16934-21-7 | Chemsrc [chemsrc.com]

- 5. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056) [hmdb.ca]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0012492) [hmdb.ca]

- 9. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation and Characterization of a Novel Peptide That Binds Monomeric and Aggregated β-Amyloid and Inhibits the Formation of Neurotoxic Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, in silico and pharmacological evaluation of a peptide inhibitor of BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Mechanism of Action of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

(R)-2-(Aminomethyl)-3-methylbutanoic acid, more commonly known by its non-proprietary name Pregabalin, is a potent therapeutic agent with established efficacy in treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] While structurally analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action is fundamentally distinct and does not involve direct interaction with GABAergic systems.[3][4] This guide provides a detailed technical exploration of its core mechanism, focusing on the molecular interactions and downstream physiological consequences that underpin its therapeutic effects. The central thesis is that Pregabalin exerts its effects through a highly specific, high-affinity interaction with the α2δ auxiliary subunit of presynaptic, voltage-gated calcium channels (VGCCs), which in turn modulates neurotransmitter release.[1][3][5][6]

The Molecular Target: The Alpha-2-Delta (α2δ) Subunit of Voltage-Gated Calcium Channels

The primary target of Pregabalin is the α2δ protein, an auxiliary subunit of VGCCs.[1][7] VGCCs are multimeric protein complexes crucial for converting electrical signals (action potentials) into intracellular calcium transients, which trigger a host of cellular processes, most notably neurotransmitter release at the synapse.

The α2δ subunit is a heavily glycosylated, extracellular protein that is anchored to the plasma membrane. It plays a critical role in the proper trafficking, stabilization, and function of the pore-forming α1 subunit of the VGCC at the presynaptic terminal. Pregabalin exhibits high affinity for the α2δ-1 and α2δ-2 isoforms, but not the α2δ-3 or α2δ-4 isoforms.[8][9] This specificity is a key determinant of its pharmacological profile. In pathological states like neuropathic pain, the expression of the α2δ-1 subunit is often upregulated in dorsal root ganglia and spinal cord neurons, potentially contributing to the hyperexcitability that characterizes these conditions and providing a more available target for Pregabalin.[10]

The Binding Interaction: High Affinity and Structural Determinants

Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits.[8] This interaction is stereospecific to the (R)-enantiomer. The structural basis for this interaction has been elucidated, revealing a specific binding pocket within the α2δ-1 protein.[9]

Genetic studies in mice have been pivotal in confirming the functional significance of this binding site. A single point mutation, substituting arginine with alanine at position 217 (R217A) of the α2δ-1 protein, dramatically reduces the binding affinity of Pregabalin.[10][11][12] Crucially, mice carrying this R217A mutation lose their therapeutic response to Pregabalin in models of neuropathic pain and seizures, providing conclusive evidence that binding to this specific site on the α2δ-1 subunit is essential for its analgesic and anticonvulsant actions.[10][11][12][13]

Quantitative Binding Data

| Compound | Target | Binding Affinity (IC50 / Ki) | Source |

| Pregabalin | α2δ-1 Subunit | High Affinity (nanomolar range) | [8][14][15] |

| Gabapentin | α2δ-1 Subunit | Lower affinity than Pregabalin | [7] |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for quantifying the binding affinity of a test compound against the α2δ subunit using [³H]-Gabapentin or [³H]-Pregabalin.

Objective: To determine the inhibitory constant (Ki) of a test compound for the α2δ subunit.

Materials:

-

Membrane preparations from pig brain or cells expressing recombinant human α2δ-1.

-

[³H]-Gabapentin or [³H]-Pregabalin (Radioligand).

-

Test compound (e.g., Pregabalin).

-

Non-specific binding control (e.g., unlabeled Gabapentin at high concentration).

-

Assay Buffer (e.g., HEPES-buffered saline).

-

Scintillation vials and cocktail.

-

Glass fiber filters and filtration apparatus.

-

Scintillation counter.

Methodology:

-

Preparation: Thaw membrane preparations on ice. Dilute the radioligand and test compounds to desired concentrations in assay buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, [³H]-labeled radioligand, and either buffer (for total binding), non-specific control, or varying concentrations of the test compound.

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

The Functional Consequence: Modulation of Calcium Channel Trafficking and Current

Binding of Pregabalin to the α2δ subunit does not directly block the ion-conducting pore of the calcium channel.[3] Instead, it is thought to induce a conformational change in the α2δ subunit that disrupts the normal trafficking and cell surface expression of the VGCC complex at the presynaptic membrane. By impairing the delivery of functional calcium channels to the nerve terminal, Pregabalin effectively reduces the number of channels available to open in response to an action potential.[3] This leads to a decrease in the overall presynaptic calcium influx, a key step in neurotransmitter release.[5][6][16]

Caption: Pregabalin impairs the trafficking of VGCCs to the membrane.

The Downstream Effect: Attenuation of Neurotransmitter Release

The release of neurotransmitters from synaptic vesicles is a calcium-dependent process. The reduction in presynaptic calcium influx caused by Pregabalin leads directly to a decrease in the release of several key excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide (CGRP).[3][4][5] It is this dampening of excessive neurotransmitter release in hyperexcited neurons that is believed to mediate the analgesic, anticonvulsant, and anxiolytic effects of Pregabalin.[1][6] For instance, in neuropathic pain states, the reduction of glutamate and substance P release in the spinal cord and brain can diminish the transmission of pain signals.[6]

Caption: Cascade from Pregabalin binding to reduced neurotransmission.

Experimental Protocol: In Vitro Neurotransmitter Release Assay

Objective: To measure the effect of Pregabalin on depolarization-evoked neurotransmitter release from cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., rat hippocampal or cortical neurons).[17]

-

Fluorescent synaptic vesicle dye (e.g., FM4-64).[17]

-

High Potassium (High K⁺) buffer to induce depolarization.

-

Pregabalin solution.

-

Microscope with fluorescence imaging capabilities.

Methodology:

-

Culture: Plate and grow primary neurons on glass coverslips until mature synapses are formed.

-

Loading: Incubate the neurons with FM4-64 dye in the presence of High K⁺ buffer. This will cause depolarization, vesicle cycling, and uptake of the dye into synaptic vesicles.

-

Wash: Wash the cells thoroughly with normal buffer to remove extracellular dye, leaving only the dye trapped in vesicles.

-

Treatment: Incubate one set of coverslips with a therapeutically relevant concentration of Pregabalin and a control set with vehicle buffer.

-

Stimulation (Destaining): Stimulate the neurons again with High K⁺ buffer to evoke vesicle fusion and release of the dye.

-

Imaging: Acquire fluorescence images of the synaptic terminals before and during the stimulation period. The rate of fluorescence decrease is proportional to the rate of synaptic vesicle exocytosis (neurotransmitter release).

-

Analysis: Quantify the change in fluorescence intensity over time for both control and Pregabalin-treated groups. A slower rate of fluorescence loss in the Pregabalin group indicates a reduction in neurotransmitter release.[17]

Conclusion: A Unified Mechanism

The mechanism of action of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride (Pregabalin) is a well-defined cascade initiated by its specific and high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. This interaction allosterically modulates the channel, leading to reduced trafficking to and expression at the presynaptic terminal. The functional consequence is a decrease in depolarization-induced calcium influx, which in turn attenuates the release of key excitatory neurotransmitters. This reduction in synaptic transmission at hyperexcited neurons forms the unified basis for Pregabalin's diverse therapeutic efficacy across neuropathic pain, epilepsy, and anxiety disorders. The validation of this mechanism through genetic models provides a robust and compelling framework for understanding its clinical effects and for the future development of related therapeutics.

References

- 1. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Pregabalin - Wikipedia [en.wikipedia.org]

- 4. Pregabalin Patient Tips: 7 things you should know [drugs.com]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 7. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 8. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. pnas.org [pnas.org]

- 11. Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pregabalin action at a model synapse: binding to presynaptic calcium channel alpha2-delta subunit reduces neurotransmission in mice. | Semantic Scholar [semanticscholar.org]

- 14. ClinPGx [clinpgx.org]

- 15. researchgate.net [researchgate.net]

- 16. Pregabalin modulation of neurotransmitter release is mediated by change in intrinsic activation/inactivation properties of ca(v)2.1 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pregabalin reduces the release of synaptic vesicles from cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride: A Technical Guide on a Potential GABA Analogue for Neurological Research

Disclaimer: This document provides a technical overview of (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride based on its structural characteristics and the established roles of similar compounds. As of the writing of this guide, there is a notable absence of specific published research on the detailed biological activity and mechanism of action of this particular molecule. Therefore, sections pertaining to its biological function are presented as a theoretical framework to guide future research.

Introduction

This compound is a chiral amino acid derivative that has emerged as a compound of interest in pharmaceutical research and development.[1] Structurally, it is a derivative of valine, an essential amino acid, and is categorized as a GABA analogue due to the presence of a γ-aminobutyric acid (GABA) backbone within its structure. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[2][3][4][5] Deficiencies in the GABAergic system have been linked to a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2][3][4][5]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, its potential as a GABA analogue, a hypothetical mechanism of action, and a roadmap for its experimental validation.

Chemical Properties and Synthesis

This compound is the hydrochloride salt of (R)-2-(aminomethyl)-3-methylbutanoic acid. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it suitable for a range of experimental applications.[1]

| Property | Value | Source |

| Chemical Formula | C6H14ClNO2 | [6] |

| Molecular Weight | 167.63 g/mol | [6] |

| CAS Number | 1276055-45-8 | [6] |

| Synonyms | (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | [6] |

The synthesis of GABA analogues is a significant area of medicinal chemistry, aimed at developing compounds with improved pharmacokinetic and pharmacodynamic properties compared to native GABA, which does not efficiently cross the blood-brain barrier.[3][4][5][7] The synthesis of this compound would typically involve stereoselective methods to ensure the desired (R)-enantiomer is produced.

Hypothesized Mechanism of Action: A GABA Analogue Perspective

Given its structural similarity to GABA, it is hypothesized that this compound exerts its biological effects by modulating the GABAergic system. The primary targets of GABA in the CNS are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.

Potential Interaction with GABA Receptors

GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. GABA-B receptors are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals.

This compound could potentially act as:

-

A direct agonist or antagonist at GABA-A or GABA-B receptors.

-

A modulator of GABA receptor function , enhancing or inhibiting the binding of endogenous GABA.

-

An inhibitor of GABA reuptake or metabolism , thereby increasing the synaptic concentration of GABA.

The following diagram illustrates a hypothetical signaling pathway for the action of this compound as a GABA-A receptor agonist.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Introduction: Situating a Novel GABA Analog in the Gabapentinoid Landscape

An In-depth Technical Guide to (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride: A Predictive Analysis for Drug Discovery

The landscape of neuromodulatory therapeutics is continually evolving, with a significant focus on compounds that can precisely control aberrant neuronal excitability. Within this space, the gabapentinoids—a class of γ-amino acid analogs—have become cornerstone therapies for conditions such as neuropathic pain, epilepsy, and anxiety disorders.[1] Although structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), their mechanism of action is distinct and does not involve direct interaction with GABA receptors.[2][3] Instead, they exert their effects through a high-affinity interaction with the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5]

This guide focuses on a lesser-known but structurally significant member of this family: This compound (CAS: 1276055-45-8).[6] As a chiral β-amino acid derived from the amino acid valine, its specific stereochemistry and substitution pattern suggest a potentially potent and selective profile as a gabapentinoid. While direct, extensive literature on this specific molecule is sparse, its structural features provide a robust foundation for a predictive analysis of its synthesis, mechanism, and potential therapeutic applications.[7][8]

This document serves as a technical guide for researchers, scientists, and drug development professionals. By leveraging the well-established structure-activity relationships (SAR) of analogs like pregabalin and gabapentin, we will construct a comprehensive profile of this compound, outlining a clear path from chemical synthesis to preclinical evaluation.[9][10]

Section 1: Chemo-Structural Analysis and a Proposed Synthetic Strategy

A molecule's therapeutic potential is encoded in its structure. The specific arrangement of atoms in (R)-2-(Aminomethyl)-3-methylbutanoic acid dictates its physicochemical properties, its interaction with biological targets, and ultimately, its pharmacological effect.

Key Structural Features and Predicted Physicochemical Properties

The molecule is characterized by three critical features:

-

A β-Amino Acid Core: Unlike its parent amino acid, valine (an α-amino acid), the amine group is shifted to the β-carbon. This specific arrangement is crucial for its predicted activity at the α2δ-1 subunit rather than at amino acid transporters or metabolic enzymes.

-

An Isopropyl Side Chain: The 3-methylbutanoic acid structure is derived from valine, providing an isopropyl group that contributes to the molecule's lipophilicity and likely plays a key role in the binding affinity to its target. SAR studies of gabapentinoids have shown that the size and shape of this alkyl substituent are critical for potency.[9][11]

-

The (R)-Stereocenter: The chiral center at the C2 position is defined as the (R)-enantiomer. In pharmacology, stereochemistry is paramount, as biological targets are themselves chiral. The specific stereoisomer often determines the difference between a potent drug and an inactive or even toxic compound. For gabapentinoids, a specific stereochemistry is known to be essential for high-affinity binding to α2δ-1.[9]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for formulation and experimental use.[7]

| Property | Value / Prediction | Source |

| CAS Number | 1276055-45-8 | [6] |

| Molecular Formula | C6H14ClNO2 | [12] |

| Molecular Weight | 167.63 g/mol | [13] |

| Appearance | Predicted to be a white to off-white solid | General property of amino acid hydrochlorides |

| Solubility | Predicted to be high in aqueous solutions | [7] |

| Stereochemistry | (R)-enantiomer | [7] |

Proposed Enantioselective Synthesis

Experimental Protocol: Proposed Asymmetric Synthesis

-

Starting Material Selection: Begin with a suitable chiral precursor, such as an ester of (R)-3-methylbutanoic acid, or employ a chiral auxiliary-based approach. A common strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester.[16]

-

Asymmetric Conjugate Addition:

-

React isovaleric acid (3-methylbutanoic acid) to form an α,β-unsaturated ester (e.g., ethyl 3-methylbut-2-enoate).

-

Employ a chiral catalyst, such as a copper-bisoxazoline complex, to facilitate the 1,4-conjugate addition of a protected amine source (e.g., benzylamine) to the unsaturated ester. The choice of catalyst ligand is critical to induce the desired (R)-stereochemistry at the C2 position.[16]

-

The reaction must be conducted under anhydrous conditions in an appropriate aprotic solvent (e.g., dichloromethane or toluene) at a controlled temperature (e.g., -78 °C to room temperature) to maximize enantioselectivity.

-

-

Deprotection:

-

Following the addition, the protecting groups on the nitrogen and the ester must be removed. The benzyl group can be removed via hydrogenolysis (H2 gas with a Palladium catalyst).

-

The ester can be hydrolyzed to the carboxylic acid under basic conditions (e.g., using lithium hydroxide) followed by careful acidification.

-

-

Salt Formation and Purification:

-

Dissolve the final β-amino acid product in a suitable solvent like diethyl ether or isopropanol.

-

Bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a solvent, to precipitate the this compound salt.

-

The resulting solid can be purified by recrystallization to yield the final product with high chemical and enantiomeric purity.

-

-

Characterization: The final product must be thoroughly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) to confirm its structure, purity, and enantiomeric excess.

Section 2: Predicted Biological Mechanism of Action

Based on its structural homology to pregabalin, the primary molecular target of (R)-2-(Aminomethyl)-3-methylbutanoic acid is predicted to be the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[10][11]

The α2δ-1 Subunit: The Central Target of Gabapentinoids

The α2δ-1 subunit is a transmembrane protein that is crucial for the proper trafficking and function of the pore-forming α1 subunit of VGCCs.[4] In pathological states, particularly neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in primary sensory neurons of the dorsal root ganglia and in the spinal cord.[17][18] This upregulation leads to increased trafficking of calcium channels to presynaptic terminals, resulting in excessive release of excitatory neurotransmitters like glutamate and substance P, which drives central sensitization and pain hypersensitivity.[5]

Gabapentinoids physically bind to the α2δ-1 subunit, but they do not block the calcium channel pore directly. Instead, their binding is thought to induce a conformational change in the subunit, which initiates several downstream effects:

-

Inhibition of VGCC Trafficking: The primary mechanism is believed to be the disruption of the forward trafficking of the α2δ-1/calcium channel complex from the dorsal root ganglia to the presynaptic terminals in the spinal cord.[4] This reduces the number of functional calcium channels at the synapse, thereby decreasing calcium influx upon neuronal firing.

-

Modulation of Synaptic Protein Interactions: Recent evidence has shown that α2δ-1 can form a complex with N-methyl-D-aspartate (NMDA) receptors at the presynaptic terminal.[18][19] This interaction promotes the synaptic targeting and activity of NMDA receptors. Gabapentinoids, by binding to α2δ-1, can disrupt the formation or trafficking of this entire complex, leading to a reduction in both VGCC-mediated and NMDA receptor-mediated hyperexcitability.[17][19]

The net effect is a powerful reduction in the release of pain-signaling neurotransmitters, effectively dampening the hyperexcitability that characterizes neuropathic pain.

Caption: Predicted mechanism of action for (R)-2-(Aminomethyl)-3-methylbutanoic acid.

Section 3: A Framework for Preclinical Evaluation

To validate the predicted profile of this compound, a systematic preclinical evaluation is necessary. This section provides a logical workflow and detailed protocols for key in-vitro and in-vivo assays.

In-Vitro Target Engagement: Radioligand Binding Assay

The first crucial step is to confirm that the compound binds to the intended target, α2δ-1, and to determine its binding affinity (Ki). This is typically done using a competitive radioligand binding assay.[20][21]

Experimental Protocol: α2δ-1 Competitive Binding Assay

-

Membrane Preparation:

-

Prepare a membrane fraction from a tissue source rich in α2δ-1, such as porcine brain cortex or from a cell line recombinantly overexpressing the human α2δ-1 subunit.[10]

-

Homogenize the tissue/cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the final pellet in an assay buffer to a specific protein concentration (e.g., 50-120 µg protein per well).[20]

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.[22]

-

Total Binding Wells: Add membrane preparation, a known concentration of a radioligand (e.g., [3H]-gabapentin or [3H]-pregabalin), and assay buffer.

-

Non-Specific Binding Wells: Add membrane preparation, the radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM gabapentin) to saturate the specific binding sites.

-

Competition Wells: Add membrane preparation, the radioligand, and serial dilutions of the test compound, this compound.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C) to allow the binding to reach equilibrium.[20]

-

Filtration and Counting:

-

Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the membranes with bound radioligand.[22]

-

Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[22] A low Ki value indicates high binding affinity.

-

In-Vivo Efficacy: Neuropathic Pain Animal Model

Once target engagement is confirmed, the next step is to assess the compound's therapeutic efficacy in a relevant animal model. Models of peripheral nerve injury are standard for evaluating potential analgesics for neuropathic pain.[23][24][25]

Caption: A logical workflow for the preclinical evaluation of the compound.

Experimental Workflow: Spared Nerve Injury (SNI) Model

-

Model Induction:

-

Under anesthesia, the sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in the thigh of a rat.[26]

-

The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural nerve intact.[23] This procedure results in the development of robust and long-lasting mechanical hypersensitivity (allodynia) in the paw region innervated by the intact sural nerve.[26]

-

-

Baseline Behavioral Testing:

-

Approximately 7-14 days after surgery, confirm the development of mechanical allodynia using von Frey filaments. These are calibrated filaments that apply a specific amount of force to the paw.

-

The paw withdrawal threshold (the force at which the animal withdraws its paw) will be significantly lower in the injured paw compared to the contralateral (uninjured) paw or pre-surgery baseline.

-

-

Compound Administration:

-

Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage). A vehicle control group (receiving only the solvent) must be included.

-

Test a range of doses to establish a dose-response relationship.

-

-

Post-Dose Behavioral Testing:

-

At specific time points after dosing (e.g., 30, 60, 120, and 240 minutes), re-measure the paw withdrawal threshold using the von Frey filaments.

-

A successful analgesic compound will significantly increase the paw withdrawal threshold in the injured paw, indicating a reduction in pain hypersensitivity.

-

-

Data Analysis: Compare the post-dose withdrawal thresholds between the compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA with a post-hoc test). The results will determine the compound's in-vivo efficacy and its duration of action.

Conclusion

This compound represents a compelling, albeit understudied, molecule within the therapeutically vital class of gabapentinoids. By applying established principles of medicinal chemistry and pharmacology, this guide has constructed a robust, predictive profile for the compound. Its specific stereochemistry and valine-derived side chain strongly suggest it is a potent and selective ligand for the α2δ-1 subunit of voltage-gated calcium channels. The predicted mechanism of action—inhibition of α2δ-1 trafficking and modulation of presynaptic neurotransmitter release—positions it as a promising candidate for the treatment of neuropathic pain and other disorders of neuronal hyperexcitability.

The true value of this analysis lies in its practical application. The detailed synthetic strategy, in-vitro binding protocol, and in-vivo efficacy workflow provide a clear, actionable roadmap for any research team aiming to investigate this compound. The causality behind each step—from the necessity of asymmetric synthesis to the choice of a specific animal model—is grounded in field-proven drug discovery principles. While this guide is predictive, it lays the essential groundwork for empirical validation. The experiments outlined herein are the necessary next steps to confirm the compound's binding affinity, demonstrate its therapeutic efficacy, and unlock its full potential as a novel neuromodulatory agent.

References

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of the gabapentinoids and α 2 δ ‐1 calcium channel subunit in neuropathic pain - ProQuest [proquest.com]

- 5. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]

- 6. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl | 1276055-45-8 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-(aminomethyl)-3-methylbutanoic acid hydrochloride – Ascendex Scientific, LLC [ascendexllc.com]

- 13. (R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 42609612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain [frontiersin.org]

- 18. The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. scite.ai [scite.ai]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 24. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An animal model of neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]

A Comprehensive Technical Guide on the Discovery, Development, and Mechanism of Action of Pregabalin

Executive Summary: This guide provides an in-depth exploration of (S)-3-(Aminomethyl)-5-methylhexanoic acid, widely known as pregabalin. Initially synthesized as part of a research program targeting γ-aminobutyric acid (GABA) metabolism, its unique mechanism of action as a high-affinity ligand for the α2δ-1 subunit of voltage-gated calcium channels set it on a distinct path. This document traces its journey from an academic laboratory at Northwestern University to its development by Parke-Davis and Pfizer, culminating in its approval as a blockbuster medication for neuropathic pain, epilepsy, and other conditions. We will dissect its novel mechanism, pharmacological profile, and the pivotal milestones in its clinical development, offering a technical resource for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

Pregabalin is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is classified as a gabapentinoid.[1] It is a cornerstone therapy for several neurological and psychiatric disorders, including neuropathic pain, postherpetic neuralgia, fibromyalgia, and as an adjunctive treatment for partial-onset seizures.[1][2][3]

It is critical to clarify that the pharmacologically active molecule is the (S)-enantiomer, with the systematic IUPAC name (S)-3-(aminomethyl)-5-methylhexanoic acid . The compound specified in the topic, (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, represents a different chemical entity. This guide will focus exclusively on the clinically and commercially relevant (S)-enantiomer, pregabalin. While its hydrochloride salt form is used in research and synthesis, the final drug product is typically the free zwitterionic form.

The Genesis of a Neuromodulator: Discovery and Early Development

The story of pregabalin begins not with a direct search for a pain or epilepsy drug, but with fundamental neuroscience research.

From Enzyme Inhibitor to Anticonvulsant: In the late 1980s and early 1990s, a research program at Northwestern University, led by Dr. Richard Bruce Silverman, was focused on designing inhibitors for the enzyme GABA aminotransferase (GABA-AT).[4] The goal was to increase synaptic concentrations of GABA, the brain's primary inhibitory neurotransmitter, as a therapeutic strategy for epilepsy. A series of GABA analogs were synthesized to probe the enzyme's active site.[4]

During this research, a visiting fellow, Ryszard Andruszkiewicz, synthesized a series of novel molecules, including a racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid.[1] While these compounds were not potent GABA-AT inhibitors, they were found to activate L-glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA.[4] More importantly, subsequent screening revealed that the compound possessed potent anticonvulsant activity in animal models.[4] Further investigation isolated this activity to the (S)-enantiomer, which was named pregabalin.[4]

From Academia to Industry: The promising preclinical data, largely supported by public funding from the National Institutes of Health (NIH), led to the licensing of the compound to the pharmaceutical company Parke-Davis in 1990.[5][6] Parke-Davis, later acquired by Warner-Lambert and subsequently by Pfizer in 2000, initiated the extensive development program required to bring the drug to market.[5] This transition marked the beginning of a decade-long journey of preclinical and clinical development to characterize its safety, efficacy, and unique mechanism of action.[4][5]

Unraveling the Mechanism of Action

Despite being a GABA analog, pregabalin's therapeutic effects are not mediated through direct action on GABA receptors.[1] This crucial finding distinguished it from benzodiazepines and other GABAergic drugs. The true mechanism was discovered to be more subtle and specific.

Pregabalin exerts its effects by binding with high affinity to the alpha-2-delta (α2δ-1) protein , an auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[7][8][9] This binding is the cornerstone of its anticonvulsant, analgesic, and anxiolytic properties.[8]

The binding of pregabalin to the α2δ-1 subunit modulates calcium channel function, reducing the influx of calcium into presynaptic nerve terminals.[7][10] This reduction in intracellular calcium, in turn, decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, substance P, and calcitonin gene-related peptide (CGRP).[1][7] By dampening the release of these neurotransmitters, pregabalin reduces neuronal hyperexcitability, which is a key pathological feature of epilepsy and neuropathic pain states.[8]

Caption: Pregabalin binds to the α2δ-1 subunit of VGCCs, inhibiting calcium influx and reducing excitatory neurotransmitter release.

Pharmacological and Physicochemical Profile

Pregabalin exhibits a favorable pharmacokinetic profile, characterized by high bioavailability and minimal metabolism, making it a predictable agent in clinical practice.

Table 1: Key Pharmacokinetic Parameters of Pregabalin

| Parameter | Value | Source(s) |

|---|---|---|

| Oral Bioavailability | ≥ 90% (dose-independent) | [9][11] |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour (fasted state) | [9][11] |

| Plasma Protein Binding | 0% | [9] |

| Metabolism | Negligible (<2%) | [7][9] |

| Elimination Half-life (t½) | ~6.3 hours | [9] |

| Route of Elimination | Primarily renal excretion as unchanged drug |[9] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₇NO₂ (as free base) | [11] |

| Molecular Weight | 159.23 g/mol (as free base) | [11] |

| BCS Classification | Class 1 (High Solubility, High Permeability) |[11] |

From Bench to Bedside: Clinical Development and Approval

The full clinical development of pregabalin began in the late 1990s, with large-scale programs running concurrently for neuropathic pain, epilepsy, and generalized anxiety disorder.[4] This broad investigation was unusual and underscored the confidence in its unique mechanism of action across seemingly disparate conditions.[4]

The program involved over 8,900 patients in controlled trials, establishing a robust safety and efficacy profile.[9] The most commonly reported adverse effects were dizziness and somnolence, which were typically mild to moderate in intensity.[9]

Table 3: Timeline of Major Regulatory Approvals

| Year | Regulatory Agency | Approved Indication(s) | Source(s) |

|---|---|---|---|

| 2004 | European Union (EMA) | Peripheral neuropathic pain, Adjunctive therapy for partial seizures | [1][4] |

| Dec 2004 | U.S. FDA | Neuropathic pain (diabetic peripheral neuropathy, postherpetic neuralgia) | [1][2][12][13] |

| 2005 | U.S. FDA | Adjunctive therapy for partial onset seizures | [12] |

| 2007 | U.S. FDA | Fibromyalgia | [1][5] |

| 2012 | U.S. FDA | Neuropathic pain associated with spinal cord injury | [2] |

| 2017 | U.S. FDA | Extended-Release (Lyrica CR) for certain neuropathic pain indications |[1] |

Conceptual Experimental Protocols

The synthesis and analysis of a chiral molecule like pregabalin require precise control over stereochemistry and rigorous analytical validation.

6.1 Conceptual Asymmetric Synthesis of (S)-Pregabalin This protocol describes a conceptual pathway. Actual manufacturing processes are proprietary but are based on similar chemical principles.

-

Step 1: Michael Addition: A malonic ester derivative is reacted with 4-methyl-1-pentene in a conjugate addition reaction to form the carbon backbone. A chiral catalyst is employed to ensure the creation of the desired (S)-stereocenter.

-

Step 2: Decarboxylation: The resulting diester is selectively hydrolyzed and decarboxylated under controlled conditions to yield a chiral carboxylic acid intermediate.

-

Step 3: Hofmann Rearrangement: The carboxylic acid is converted to an amide, which then undergoes a Hofmann rearrangement. This reaction converts the amide to a primary amine with the loss of one carbon atom, forming the aminomethyl group.

-

Step 4: Purification: The final (S)-pregabalin free base is purified through crystallization to achieve high chemical and enantiomeric purity.

-

Step 5: Salt Formation (Optional): For use as a chemical standard, the purified free base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate (S)-3-(Aminomethyl)-5-methylhexanoic acid hydrochloride.

6.2 Chiral Purity Analysis using High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Accurately weigh and dissolve the pregabalin sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

HPLC System & Conditions:

-

Chromatograph: A standard HPLC system with a UV or Mass Spectrometric detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or crown ether derivative, is essential to separate the (S) and (R) enantiomers.

-

Mobile Phase: An isocratic mixture of solvents, such as a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), optimized for resolution.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength (~210 nm) due to the lack of a strong chromophore, or universal detection with a mass spectrometer.

-

-

Data Analysis:

-

Inject a racemic standard to confirm the retention times of both the (S) and (R) enantiomers.

-

Inject the test sample.

-

Integrate the peak areas for both enantiomers. The enantiomeric excess (% ee) is calculated as: [((Area of S-enantiomer) - (Area of R-enantiomer)) / ((Area of S-enantiomer) + (Area of R-enantiomer))] * 100. A result of >99.5% ee is typical for pharmaceutical-grade material.

-

Caption: A high-level workflow illustrating the key stages from synthesis to final quality control analysis of pregabalin.

Conclusion

The development of pregabalin is a testament to the synergy between publicly funded academic research and the robust drug development capabilities of the pharmaceutical industry. Its journey from a compound designed for one purpose to a highly effective therapeutic for another highlights the importance of serendipity and rigorous scientific investigation in drug discovery. By targeting the α2δ-1 subunit of calcium channels, pregabalin introduced a novel mechanistic approach for managing conditions of neuronal hyperexcitability. Its well-defined pharmacological profile and proven clinical efficacy have solidified its role as a critical tool in the treatment of challenging neurological and pain disorders.

References

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. drugs.com [drugs.com]

- 4. books.rsc.org [books.rsc.org]

- 5. neurology.org [neurology.org]

- 6. Discovery and Development of Pregabalin (Lyrica): The Role of Public Funding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 11. dovepress.com [dovepress.com]

- 12. droracle.ai [droracle.ai]

- 13. Drug Approval Package: Lyrica (Pregabalin) NDA #021446 [accessdata.fda.gov]

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(Aminomethyl)-3-methylbutanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, a chiral β-amino acid derivative, is a critical building block in contemporary pharmaceutical research and development. Its unique structural attributes make it a valuable component in the synthesis of bioactive molecules, particularly in the development of peptidomimetics and drugs targeting neurological pathways.[1] This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its behavior in various experimental and formulation settings. Understanding these characteristics is paramount for its effective application in drug design, synthesis, and analytical methodology.

Chemical Identity and Structural Elucidation

This compound, also known as (R)-β²-homovaline hydrochloride, possesses a distinct molecular architecture that dictates its chemical behavior.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | (R)-β²-Homovaline hydrochloride | Sigma-Aldrich[2] |

| CAS Number | 1276055-45-8 | ChemicalBook[3] |

| Molecular Formula | C₆H₁₄ClNO₂ | PubChem[4] |

| Molecular Weight | 167.63 g/mol | PubChem[4] |

| SMILES | CC(C)--INVALID-LINK--C(=O)O.Cl | Sigma-Aldrich[2] |

| InChI Key | VTSGJSAOJMRTGB-JEDNCBNOSA-N | Sigma-Aldrich[2] |

The structure features a chiral center at the C2 carbon, conferring specific stereochemical properties that are crucial for its biological activity. The presence of both a primary amine and a carboxylic acid functional group classifies it as a zwitterionic compound under certain pH conditions. The hydrochloride salt form enhances its stability and aqueous solubility.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is the bedrock of its successful application in research and formulation.

Physical State and Appearance

This compound is a white to off-white solid at room temperature. This crystalline nature is typical for amino acid hydrochlorides.

Melting Point

Solubility

The hydrochloride salt form of this amino acid imparts high solubility in aqueous media. General statements from suppliers indicate its suitability for both oral and injectable dosage forms due to its good solubility and stability.[1] While quantitative solubility data in various solvents is limited in public literature, β-amino acids, in general, are highly soluble in water and polar organic solvents.[5] The solubility of amino acids is known to be influenced by the pH of the solvent system. In aqueous solutions, varying the pH can lead to the formation of either the cationic or anionic species, which generally exhibit higher solubility than the zwitterionic form at the isoelectric point.

Acidity and Basicity (pKa)

The pKa values of the ionizable groups are critical for predicting the charge state of the molecule at a given pH, which in turn influences its solubility, binding interactions, and chromatographic behavior. For amino acids, there are typically at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).

Optical Activity

As a chiral molecule, this compound rotates plane-polarized light. The specific rotation is a key parameter for confirming the enantiomeric purity of the compound.

| Parameter | Value | Conditions | Source |

| Specific Rotation [α]D | +12.0 ± 1.0° | c = 1 in DMF | Sigma-Aldrich[2] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimentally obtained spectra for this specific compound are not publicly available, predicted chemical shifts can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isopropyl group (two doublets for the methyl groups and a multiplet for the methine proton), the protons on the chiral center and the aminomethyl group (multiplets), and a broad signal for the amine and carboxylic acid protons (which may exchange with deuterium in D₂O).

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon, the chiral carbon, the aminomethyl carbon, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium group.

-

~1730-1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600-1450 cm⁻¹: N-H bending vibrations.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of amino acids, particularly for determining purity and enantiomeric excess. For chiral molecules like (R)-2-(Aminomethyl)-3-methylbutanoic acid, chiral HPLC methods are essential.

Chiral HPLC for Enantiomeric Purity

The separation of enantiomers can be achieved through either direct or indirect methods.

-

Direct Methods: These employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

Indirect Methods: This approach involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Representative Experimental Protocol for Chiral HPLC Analysis (Indirect Method)

This protocol is a representative example based on established methods for β-amino acid analysis and should be optimized for specific instrumentation and requirements.

Objective: To determine the enantiomeric purity of this compound.

Principle: The amino acid enantiomers are derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers that can be separated by reversed-phase HPLC.

Materials:

-

This compound standard and sample

-

Marfey's reagent (FDAA)

-

Acetone

-

1 M Sodium bicarbonate

-

2 M Hydrochloric acid

-

HPLC grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the amino acid sample in 1 M sodium bicarbonate.

-

Add a solution of FDAA in acetone.

-

Incubate the mixture at 40°C for 1 hour.

-

Cool the reaction mixture and neutralize with 2 M HCl.

-

Dilute the sample with the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.

-

-

Data Analysis:

-

The two diastereomers will elute at different retention times.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two diastereomers.

-

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of scientific research:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1]

-

Peptide Synthesis: Its incorporation into peptides can enhance their stability and bioactivity.

-

Biochemical Research: It is utilized in studies of protein synthesis and metabolic pathways.[1]

Conclusion